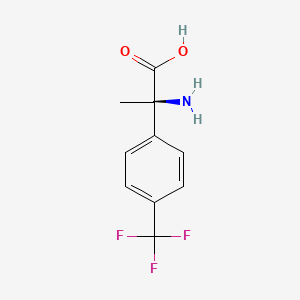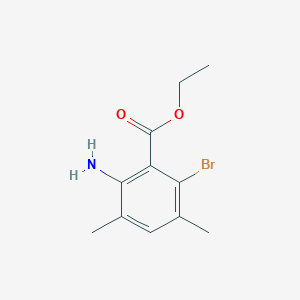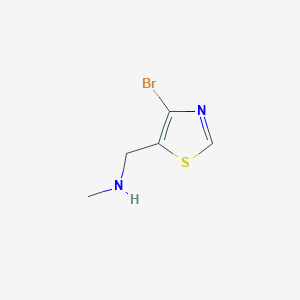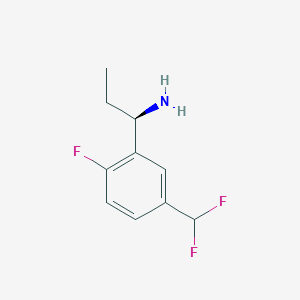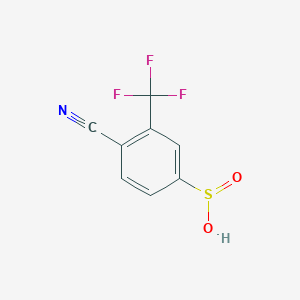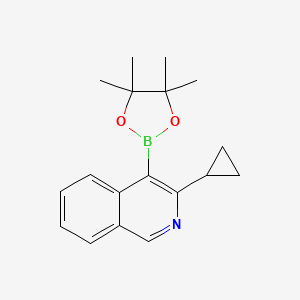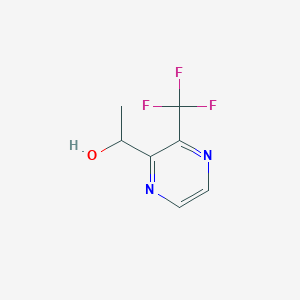
3-Bromo-2-methyl-3-phenylacrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-methyl-3-phenylacrylic acid is an organic compound with the molecular formula C10H9BrO2 It is a derivative of acrylic acid, where the hydrogen atoms on the double-bonded carbon atoms are substituted with a bromine atom, a methyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-3-phenylacrylic acid typically involves the bromination of 2-methyl-3-phenylacrylic acid. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methyl-3-phenylacrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-methyl-3-phenylacrylic acid.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 2-methyl-3-phenylacrylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2-methyl-3-phenylacrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-3-phenylacrylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, while the acrylic acid moiety can undergo Michael addition reactions. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-phenylacrylic acid
- 3-Bromo-2-methylacrylic acid
- 3-Phenylacrylic acid
Uniqueness
3-Bromo-2-methyl-3-phenylacrylic acid is unique due to the presence of both a bromine atom and a methyl group on the acrylic acid backbone. This combination of substituents imparts distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H9BrO2 |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
(Z)-3-bromo-2-methyl-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C10H9BrO2/c1-7(10(12)13)9(11)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)/b9-7- |
InChI Key |
HPZVCOIYBKTVPI-CLFYSBASSA-N |
Isomeric SMILES |
C/C(=C(\C1=CC=CC=C1)/Br)/C(=O)O |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


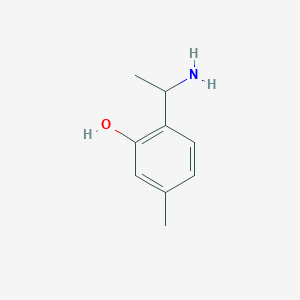
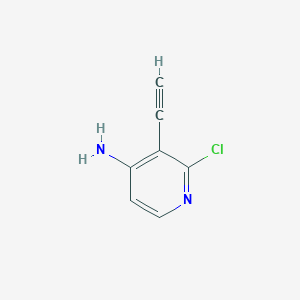
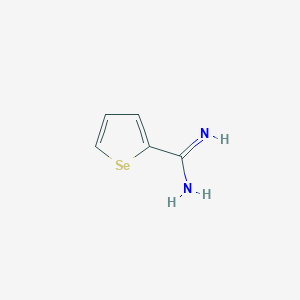
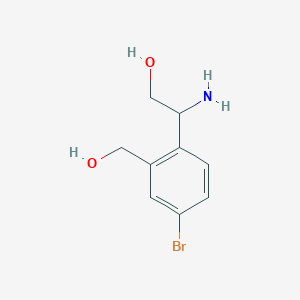
![3-Chloro-5H-benzo[b]pyridazino[4,3-e][1,4]oxazine](/img/structure/B12966956.png)


